3,5-Dichloro-2-iodopyridine
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Overview
Description
3,5-Dichloro-2-iodopyridine is a halogenated pyridine derivative with the molecular formula C5H2Cl2IN. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of both chlorine and iodine atoms on the pyridine ring makes it a versatile compound for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dichloro-2-iodopyridine can be synthesized through several methods. One common approach involves the halogenation of pyridine derivatives. For instance, starting with 3,5-dichloropyridine, iodination can be achieved using iodine and a suitable oxidizing agent such as silver trifluoroacetate. The reaction typically proceeds under mild conditions, often at room temperature, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and optimizing the overall process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions. For example, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Stille couplings are commonly used.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to remove halogen atoms.
Addition Reactions: The chlorine atoms can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Cross-Coupling Products: Formation of biaryl compounds through Suzuki-Miyaura coupling.
N-Oxides: Through oxidation reactions.
Dehalogenated Products: Through reduction reactions.
Scientific Research Applications
3,5-Dichloro-2-iodopyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds for studying biological pathways.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-iodopyridine depends on its application. In cross-coupling reactions, the compound acts as a substrate that undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product. The presence of halogen atoms facilitates these transformations by stabilizing the intermediate complexes.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-3-iodopyridine
- 2,6-Dichloro-3-iodopyridine
- 3,5-Dichloro-4-iodopyridine
Comparison
3,5-Dichloro-2-iodopyridine is unique due to the specific positioning of chlorine and iodine atoms on the pyridine ring. This arrangement allows for selective reactivity in various chemical transformations, making it a valuable intermediate in organic synthesis. Compared to its analogs, it offers distinct advantages in terms of reactivity and stability, which are crucial for its applications in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
3,5-dichloro-2-iodopyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2IN/c6-3-1-4(7)5(8)9-2-3/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHLQIBHWGBOBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)I)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2IN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.88 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214350-54-5 |
Source
|
Record name | 3,5-dichloro-2-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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